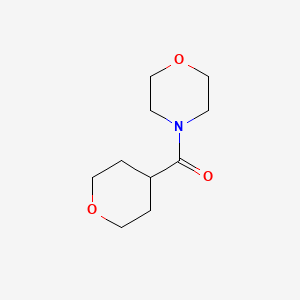![molecular formula C13H13NO B6496846 4-[(2-methylphenoxy)methyl]pyridine CAS No. 1378673-88-1](/img/structure/B6496846.png)
4-[(2-methylphenoxy)methyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[(2-methylphenoxy)methyl]pyridine” is a chemical compound with the molecular formula C13H13NO . It has an average mass of 199.248 Da and a monoisotopic mass of 199.099716 Da .
Synthesis Analysis
The synthesis of pyridine derivatives like “this compound” often involves reactions such as nitration, reduction, and cyclization . For instance, Grignard reagents can be added to pyridine N-oxides in THF at room temperature, and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyridine ring attached to a methylphenoxy group . It has two hydrogen bond acceptors, no hydrogen bond donors, and three freely rotating bonds .Physical And Chemical Properties Analysis
“this compound” has a density of 1.1±0.1 g/cm3, a boiling point of 327.9±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 54.8±3.0 kJ/mol and a flash point of 120.1±12.6 °C .作用機序
Target of Action
Similar compounds, such as phenoxy herbicides, are known to mimic the auxin growth hormone indoleacetic acid (iaa), inducing rapid, uncontrolled growth in broad-leaf plants .
Mode of Action
Based on the behavior of similar compounds, it may interact with its targets by mimicking the structure and function of certain plant hormones, leading to uncontrolled growth .
Biochemical Pathways
Related compounds are known to interfere with normal plant growth processes, leading to rapid, uncontrolled growth and eventual plant death .
Result of Action
Similar compounds are known to cause rapid, uncontrolled growth in plants, leading to their eventual death .
Action Environment
Similar compounds are known to be widely used in agriculture, suggesting that they are stable and effective in a variety of environmental conditions .
実験室実験の利点と制限
The advantages of using 4-[(2-methylphenoxy)methyl]pyridine for laboratory experiments include its low cost and ease of synthesis. In addition, the compound is relatively stable and can be stored for long periods of time. Furthermore, it is a versatile compound, which can be used in a variety of experiments. However, there are some limitations to using this compound for laboratory experiments. For example, it is not very soluble in water, which can make it difficult to dissolve in certain solutions. In addition, the compound can be toxic in high concentrations, so it is important to use it with caution.
将来の方向性
There are a number of potential future directions for 4-[(2-methylphenoxy)methyl]pyridine research. For example, further studies could be conducted to explore its potential applications in drug discovery and development. In addition, more research could be done to investigate its potential biochemical and physiological effects. Furthermore, additional studies could be conducted to explore its potential uses as a starting material for the synthesis of other compounds. Finally, research could also be conducted to explore its potential as a therapeutic agent for various diseases and conditions.
合成法
4-[(2-methylphenoxy)methyl]pyridine can be synthesized by the reaction of 2-methylphenol and formaldehyde in the presence of an acid catalyst. This reaction is known as the Knoevenagel condensation, and involves the formation of an imine intermediate, which is then hydrolyzed to form the desired product. The reaction is typically carried out in an organic solvent, such as ethanol, and yields a product with a purity of around 95%. The reaction is relatively simple and can be carried out in a short amount of time.
科学的研究の応用
4-[(2-methylphenoxy)methyl]pyridine has been studied extensively for its potential applications in scientific research. It has been used in drug discovery and development, as it can be used to create novel compounds with desirable pharmacological properties. In addition, it has been studied for its potential use in biochemical and physiological studies, as it can be used to study the effects of different compounds on the body. Furthermore, this compound has been used as a starting material for the synthesis of other compounds, such as pharmaceuticals and other organic compounds.
特性
IUPAC Name |
4-[(2-methylphenoxy)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-11-4-2-3-5-13(11)15-10-12-6-8-14-9-7-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPKHXWTUOGILF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorophenyl)-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6496763.png)
![5-bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B6496769.png)
![(2E)-2-{[(thiophen-2-yl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6496783.png)
![7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B6496792.png)

![[1-(1,3-thiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B6496805.png)
![2-[benzyl(methyl)amino]cyclopentan-1-ol](/img/structure/B6496814.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethylpyrimidin-4-amine](/img/structure/B6496818.png)
![8-(1H-1,3-benzodiazol-2-ylsulfanyl)-7-[(2E)-but-2-en-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6496825.png)
![3-[(2-fluorophenoxy)methyl]pyridine](/img/structure/B6496830.png)
![4-[(3-fluorophenoxy)methyl]pyridine](/img/structure/B6496839.png)
![4-[(2-chlorophenoxy)methyl]pyridine](/img/structure/B6496845.png)
![methyl 4-{2-[5-(benzyloxy)-2-methyl-4-oxo-1,4-dihydropyridin-1-yl]acetamido}benzoate](/img/structure/B6496850.png)
![N-(4-fluorophenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6496854.png)